molecular formula C12H12N2O2 B8448063 3-methyl-N-phenyl-5-isoxazoleacetamide

3-methyl-N-phenyl-5-isoxazoleacetamide

Cat. No.: B8448063
M. Wt: 216.24 g/mol
InChI Key: CQHPYNHWEYOVMO-UHFFFAOYSA-N
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Description

3-Methyl-N-phenyl-5-isoxazoleacetamide is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 3 and an acetamide moiety at position 5, where the acetamide’s nitrogen is bonded to a phenyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-(3-methyl-1,2-oxazol-5-yl)-N-phenylacetamide

InChI

InChI=1S/C12H12N2O2/c1-9-7-11(16-14-9)8-12(15)13-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15)

InChI Key

CQHPYNHWEYOVMO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CC(=O)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on structural analogs, physical properties, and biological activity where available.

Structural Analogues and Substituent Effects

Key structural variations among analogs include substitutions on the isoxazole ring, acetamide side chain, or phenyl group. These modifications significantly influence physicochemical and biological behavior:

Compound Substituents Key Properties
3-Methyl-N-phenyl-5-isoxazoleacetamide - 3-methyl (isoxazole)
- N-phenyl (acetamide)
Predicted moderate lipophilicity (logP ~2.5–3.0)
Limited solubility in water
(E)-N-(3-Fluoroisoxazol-5-yl)-... Acetamide - 3-fluoro (isoxazole)
- Indolin-3-ylidene backbone
Higher polarity (logP ~6.554)
Enhanced antimicrobial activity
(E)-N-(3-Hydroxyisoxazol-5-yl)-... Acetamide - 3-hydroxy (isoxazole)
- Indolin-3-ylidene backbone
Lower logP (~6.815)
Improved solubility vs. fluorinated analog
2-Chloro-N-(5-methylisoxazol-3-yl)acetamide - 2-chloro (acetamide)
- 5-methyl (isoxazole)
Reactivity in nucleophilic substitutions
Intermediate in agrochemical synthesis
Compounds 11i–11m (xanthen-1-one derivatives) - 5-amino-3-methylisoxazol-4-yl
- Methoxy, nitro, chloro, bromo substituents
High melting points (210–242°C)
Stabilized by aromatic stacking interactions

Physicochemical Properties

  • Melting Points : The xanthen-1-one derivatives (e.g., 11j, 11m) exhibit higher melting points (241–242°C) due to extended conjugation and halogen bonding, whereas simpler acetamide analogs (e.g., fluorinated/hydroxylated derivatives) likely have lower melting points .
  • Solubility : Hydroxy-substituted analogs show better aqueous solubility than fluorinated or chlorinated derivatives due to hydrogen bonding .

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